3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is a fluorinated organic compound with the molecular formula C6H4F9NO3 and a molecular weight of 309.09 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol typically involves the fluorination of hexanol derivatives. One common method is the reaction of hexanol with a fluorinating agent such as fluorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Formation of perfluorinated amines.
Substitution: Formation of various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fluorinated polymers and coatings, which are valued for their resistance to heat and chemicals
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and influence the reactivity of other functional groups in the molecule. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: Similar in structure but contains a thiol group instead of a nitro group.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol: Contains a hydroxyl group instead of a nitro group.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: Contains a double bond instead of a nitro group.
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct chemical properties such as high electronegativity and reactivity. This combination makes it valuable in various applications where stability and reactivity are required .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9NO3/c7-3(8,2(17)1-16(18)19)4(9,10)5(11,12)6(13,14)15/h2,17H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQLVNLDJUWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379712 | |
Record name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240408-94-0 | |
Record name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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